An In-depth Technical Guide to 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: Structure and Synthesis
An In-depth Technical Guide to 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in medicinal chemistry. The document details its chemical structure, physical properties, and established synthetic methodologies. A thorough experimental protocol for a common synthetic route is provided, along with quantitative data to facilitate reproducibility. Furthermore, this guide illustrates the synthetic workflow and the broader utility of N-Boc protected piperazines in drug discovery through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Properties
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, also known by its synonym 1-N-Boc-piperazine-2-carboxylic acid methyl ester, is a disubstituted piperazine derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a methyl ester on the adjacent carbon makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 129799-15-1[1] |
| Molecular Formula | C₁₁H₂₀N₂O₄[2] |
| Molecular Weight | 244.29 g/mol [2] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate[2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC[2] |
Diagram 1: Chemical Structure of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate
Caption: 2D representation of the molecular structure.
Synthesis Protocols
The synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate can be achieved through various routes. A common and well-documented method involves the deprotection of a benzyl-protected precursor. An alternative, multi-step approach commences from pyrazine-2-carboxylic acid.
Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor
This method provides a high-yield synthesis from a commercially available or readily synthesized precursor.[1]
Experimental Protocol:
To a solution of 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in methanol (100 mL), 10% Palladium on carbon (Pd/C) (3.0 g, 30% w/w) is added. The resulting mixture is placed in a steel vessel and stirred at room temperature under a hydrogen pressure of 50 psi for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a light yellow liquid.[1]
Table 2: Quantitative Data for Hydrogenolysis Synthesis
| Reagent/Product | Molecular Weight | Amount | Moles | Yield |
| 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | 378.43 g/mol | 10 g | 26.5 mmol | - |
| 10% Palladium on Carbon | - | 3.0 g | - | - |
| Methanol | 32.04 g/mol | 100 mL | - | - |
| Hydrogen | 2.02 g/mol | 50 psi | - | - |
| 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate | 244.29 g/mol | 5.6 g | 22.9 mmol | 88%[1] |
Diagram 2: Synthesis Workflow via Hydrogenolysis
Caption: Step-by-step workflow for the synthesis.
Multi-step Synthesis from Pyrazine-2-carboxylic Acid
An alternative synthesis route begins with pyrazine-2-carboxylic acid and proceeds through esterification, hydrogenation, and a subsequent esterification reaction to yield the target molecule.[3] While the full detailed protocol for each step is not publicly available, the general transformation is a key strategy for constructing the piperazine ring system.
Role in Drug Discovery
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a valuable building block in the synthesis of more complex molecules for drug discovery. Its utility has been demonstrated in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which act as melanocortin-4 receptor (MC4R) agonists.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4] The Boc-protecting group allows for selective functionalization at the unprotected nitrogen, enabling the construction of diverse chemical libraries for high-throughput screening.
Diagram 3: Role in Medicinal Chemistry
Caption: General utility in drug discovery workflows.
Conclusion
1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a strategically important intermediate in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and a reliable, high-yield synthetic protocol. The presented information, including quantitative data and workflow diagrams, is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors. The versatile nature of this molecule, coupled with the significance of the piperazine scaffold, ensures its continued relevance in the pursuit of novel therapeutics.
